The Essential Guide to 5-TAMRA Alkyne: Structure, Properties, and Advanced Applications in Scientific Research
The Essential Guide to 5-TAMRA Alkyne: Structure, Properties, and Advanced Applications in Scientific Research
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of modern biological research and drug discovery, the precise and efficient labeling of biomolecules is paramount. Among the arsenal of chemical tools available, fluorescent probes stand out for their ability to illuminate complex cellular processes. This guide provides a comprehensive technical overview of 5-TAMRA (Tetramethylrhodamine) Alkyne, a workhorse fluorophore renowned for its bright, photostable signal and its versatility in bioorthogonal "click" chemistry applications. Herein, we delve into the fundamental chemical properties, provide validated experimental protocols, and explore the diverse applications of this indispensable research tool, offering insights grounded in practical laboratory experience.
Unveiling the Core: The Structure and Properties of 5-TAMRA Alkyne
5-TAMRA Alkyne is a derivative of the well-established rhodamine dye, specifically the 5-carboxytetramethylrhodamine isomer. The key to its utility lies in the terminal alkyne group, which serves as a handle for covalent modification through highly specific and efficient click chemistry reactions.
The Significance of a Single Isomer
Commercially available TAMRA derivatives can exist as a mixture of 5- and 6-isomers. For many applications, particularly those requiring high-resolution separation and analysis, the use of a pure, single isomer like 5-TAMRA Alkyne is crucial. The defined structure of the 5-isomer leads to more consistent and reproducible labeling, resulting in sharper peaks in high-performance liquid chromatography (HPLC) purification of labeled peptides and nucleotides.[1]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 5-TAMRA Alkyne is essential for its effective use in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₂₅N₃O₄ | [2] |
| Molecular Weight | 467.52 g/mol | [1] |
| Appearance | Dark red/purple solid | [1] |
| Solubility | Good in DMSO and DMF; low in water | [1] |
| Purity | Typically >95% (HPLC) | [1] |
Spectroscopic Profile
The fluorescence characteristics of 5-TAMRA Alkyne make it a popular choice for a wide range of imaging and detection applications.
| Spectroscopic Property | Value | Source(s) |
| Excitation Maximum (λex) | ~541-555 nm | [2] |
| Emission Maximum (λem) | ~572-580 nm | [2] |
| Molar Extinction Coefficient (ε) | ~89,000 M⁻¹cm⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.1 | [3] |
| Compatible Excitation Sources | Mercury arc lamps, Xenon arc lamps, 532 nm and 544 nm laser lines | [1] |
Synthesis of 5-TAMRA Alkyne: From Carboxylic Acid to Click-Ready Fluorophore
The synthesis of 5-TAMRA Alkyne involves a two-stage process: the synthesis of the core 5-carboxytetramethylrhodamine structure, followed by the introduction of the alkyne functionality.
Synthesis of Isomerically Pure 5-Carboxytetramethylrhodamine
The preparation of single-isomer 5-carboxytetramethylrhodamine is a critical first step. A common synthetic route involves the acylation of 3-dimethylaminophenol with 1,2,4-benzenetricarboxylic anhydride.[4][5] This reaction initially produces a mixture of benzophenone intermediates, which can be separated into individual isomers through recrystallization.[4][5] The isolated 4-dimethylamino-2-hydroxy-2',4'-dicarboxybenzophenone is then reacted with another equivalent of 3-dimethylaminophenol to yield the desired 5-carboxytetramethylrhodamine.[4][5]
Caption: Synthesis pathway for isomerically pure 5-Carboxytetramethylrhodamine.
Coupling with Propargylamine to Yield 5-TAMRA Alkyne
The final step in the synthesis is the formation of an amide bond between the carboxylic acid group of 5-TAMRA and the amine group of propargylamine. This reaction is a standard peptide coupling procedure.
Conceptual Protocol for 5-TAMRA Alkyne Synthesis:
-
Activation of Carboxylic Acid: Dissolve 5-carboxytetramethylrhodamine in an anhydrous polar aprotic solvent such as dimethylformamide (DMF). Add a coupling agent (e.g., HATU, HBTU) and an amine base (e.g., DIPEA) to activate the carboxylic acid.
-
Amine Addition: To the activated 5-TAMRA solution, add propargylamine.
-
Reaction: Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC) or HPLC.
-
Purification: Upon completion, the reaction mixture is typically purified using reverse-phase HPLC to isolate the 5-TAMRA Alkyne product.[6]
The Power of "Click": Labeling Biomolecules with 5-TAMRA Alkyne
5-TAMRA Alkyne is a versatile tool for labeling a wide array of biomolecules that have been metabolically, enzymatically, or synthetically functionalized with an azide group. The primary methods for this conjugation are copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and specific reaction that forms a stable triazole linkage between an alkyne and an azide.[7]
Detailed Protocol for CuAAC Labeling of Azide-Modified Proteins:
-
Prepare Stock Solutions:
-
5-TAMRA Alkyne: 10 mM in DMSO.
-
Copper(II) Sulfate (CuSO₄): 50 mM in water.
-
Reducing Agent (e.g., Sodium Ascorbate): 500 mM in water (prepare fresh).
-
Copper Ligand (e.g., TBTA or THPTA): 50 mM in DMSO or water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-containing protein solution (in a compatible buffer, e.g., PBS pH 7.4) with 5-TAMRA Alkyne to the desired final concentration (typically 10-100 µM).
-
Add the copper ligand to the reaction mixture.
-
Add CuSO₄.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Remove excess reagents and purify the labeled protein using size exclusion chromatography, dialysis, or tangential flow filtration.
Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in living cells where the cytotoxicity of copper is a concern, SPAAC offers a bioorthogonal alternative. This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne, which reacts with azides without the need for a catalyst.[1] While 5-TAMRA Alkyne itself is not a strained alkyne, it is used to label azide-modified biomolecules that will subsequently be reacted with a strained cyclooctyne-containing partner, or vice versa.
Applications in Drug Discovery and Development
The ability to specifically label and visualize biomolecules makes 5-TAMRA Alkyne a valuable tool in various stages of drug discovery.
Target Identification and Validation
Photoaffinity labeling is a powerful technique to identify the protein targets of a small molecule. A photoreactive group and an alkyne handle can be incorporated into a drug candidate. Upon UV irradiation in the presence of a cell lysate or live cells, the probe covalently binds to its target proteins. The alkyne handle then allows for the "clicking" on of 5-TAMRA Alkyne for visualization by in-gel fluorescence or enrichment for identification by mass spectrometry.[8]
High-Throughput Screening (HTS)
Fluorescence-based assays are a mainstay of HTS. For example, in the screening of kinase inhibitors, a peptide substrate can be labeled with an azide. After the kinase reaction, the peptide is "clicked" with 5-TAMRA Alkyne. The extent of phosphorylation can then be determined by separating the phosphorylated and non-phosphorylated peptides and quantifying the fluorescence.[9] Similarly, in antiviral drug screening, viral proteins or nucleic acids can be metabolically labeled with an azide-containing precursor and subsequently labeled with 5-TAMRA Alkyne to quantify viral replication.[10]
Cellular Imaging and Target Engagement Studies
Conjugating 5-TAMRA Alkyne to a drug candidate allows for the direct visualization of its subcellular localization and target engagement in live cells using fluorescence microscopy.[11] This provides crucial information about the drug's mechanism of action and can help in optimizing its cellular uptake and distribution.
Troubleshooting and Best Practices
Issue: High background fluorescence. Cause: Non-specific binding of the dye to proteins or cellular components. Solution:
-
Ensure thorough removal of excess dye after the labeling reaction through appropriate purification methods.
-
Include blocking agents (e.g., BSA) in your staining protocols for imaging applications.[12]
-
Consider using a background suppressor reagent.[12]
Issue: Low labeling efficiency. Cause: Inefficient click reaction. Solution:
-
Ensure the freshness of the reducing agent (e.g., sodium ascorbate) for CuAAC, as it is prone to oxidation.
-
Optimize the concentration of the copper catalyst and ligand.
-
Ensure the pH of the reaction buffer is optimal (typically around 7.4).
Issue: Photobleaching during imaging. Cause: Photon-induced chemical damage to the fluorophore. Solution:
-
Use an anti-fade mounting medium for fixed-cell imaging.
-
Minimize the exposure time and excitation light intensity during image acquisition.
-
For live-cell imaging, work at the lowest possible excitation power that still provides an adequate signal-to-noise ratio.[13]
Conclusion
5-TAMRA Alkyne is a robust and versatile fluorescent probe that has earned its place as an essential tool in the modern life sciences laboratory. Its bright, photostable fluorescence, combined with its reactivity in highly specific click chemistry reactions, enables a wide range of applications, from fundamental biological research to the forefront of drug discovery. By understanding its chemical properties and employing optimized protocols, researchers can effectively harness the power of 5-TAMRA Alkyne to illuminate the intricate molecular world of the cell.
References
-
Kvach, M. V., Stepanova, I. A., & Prokhorenko, I. A. (2009). Practical Synthesis of Isomerically Pure 5- and 6-Carboxytetramethylrhodamines, Useful Dyes for DNA Probes. Bioconjugate Chemistry, 20(8), 1568–1573. [Link]
-
ResearchGate. (n.d.). Cell permeable 6-TAMRA derivatives for no-wash live-cell microscopy. Retrieved from [Link]
-
ResearchGate. (2021, March 29). Click chemistry - how to eliminate unspecific binding of TAMRA alkyne? Retrieved from [Link]
-
Agilent. (2021, May 6). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Retrieved from [Link]
-
PubMed. (2006). Fluorometric TLC assay for evaluation of protein kinase inhibitors. Retrieved from [Link]
-
FluoroFinder. (2024, November 18). Amplification and Background Reduction Techniques. Retrieved from [Link]
-
Espace INRS. (2024, January 9). NMR spectroscopy can help accelerate antiviral drug discovery programs. Retrieved from [Link]
-
MDPI. (2024, October 30). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). In vitro methods for testing antiviral drugs. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Journal of Pharmacognosy and Phytochemistry. (n.d.). A walk around A3 Coupling for the synthesis of Propargylamines. Retrieved from [Link]
-
Mass Spectrometry Research Facility. (n.d.). RP-HPLC Purification of Oligonucleotides. Retrieved from [Link]
-
ACS Publications. (2009, July 16). Practical Synthesis of Isomerically Pure 5- and 6-Carboxytetramethylrhodamines, Useful Dyes for DNA Probes. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Three‐component coupling reaction to form propargylamines. (B) Propargylamine yield after 12 h reaction time at 90 °C as a function of the composition of the Ag−Au nanoparticles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Waters. (n.d.). RP-HPLC method for the Purification of Labeled Synthetic Oligonucleotides Using XTerra® MS C18 Columns. Retrieved from [Link]
-
You Do Bio. (n.d.). Protocol for Labeling Biomolecules with 5-TAMRA NHS Ester. Retrieved from [Link]
-
MedCrave online. (2018, March 9). Technological platforms used for the screening of new antiviral drugs. Retrieved from [Link]
-
Bitesize Bio. (n.d.). How to Reduce Background Autofluorescence and Improve Confocal Microscopy Images. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Retrieved from [Link]
-
bioRxiv. (2020, June 19). Drug repurposing screens reveal FDA approved drugs active against SARS-Cov-2. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of clickable active site-directed photoaffinity probes for γ-secretase. Retrieved from [Link]
-
ResearchGate. (n.d.). Double-Labeled Fluorescent Probes for 5′ Nuclease Assays: Purification and Performance Evaluation. Retrieved from [Link]
-
Max-Planck-Gesellschaft. (2019, December 3). Fluorescent probes for imaging live cells. Retrieved from [Link]
-
Reddit. (2025, November 18). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Retrieved from [Link]
-
Genaxxon bioscience. (n.d.). 5-TAMRA, reines Isomer von Carboxytetramethylrhodamin. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Super-resolution Microscopy Approaches for Live Cell Imaging. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. Retrieved from [Link]
-
LabCluster. (n.d.). Oligonucleotide Purification Guidelines. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). TAMRA/TAMRA Fluorescence Quenching Systems for the Activity Assay of Alkaline Phosphatase. Retrieved from [Link]
-
RSC Publishing. (2021, July 22). Fluorescent kinase inhibitors as probes in cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). Reported synthesis of carboxytetramethylrhodamine (TAMRA). Retrieved from [Link]
-
PubMed. (2020, October 18). Identification and Tracking of Antiviral Drug Combinations. Retrieved from [Link]
-
eScholarship.org. (n.d.). Chapter 5 Fluorescence live cell imaging. Retrieved from [Link]
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Recent Advances in Intravital and Live Cell Imaging. Retrieved from [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. biosynth.com [biosynth.com]
- 3. youdobio.com [youdobio.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. agilent.com [agilent.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Development of clickable active site-directed photoaffinity probes for γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorometric TLC assay for evaluation of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. New fluorescent probes to image live cells with super-resolution microscopy [mpg.de]
- 12. biotium.com [biotium.com]
- 13. Super-resolution Microscopy Approaches for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
